N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine
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Overview
Description
N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine: is an organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a 4-nitrobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Attachment of the 4-Nitrobenzylamine Moiety: The final step involves the nucleophilic substitution of the cyclopropane ring with 4-nitrobenzylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Scientific Research Applications
Chemistry: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and nitrobenzyl groups on biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitrobenzyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.
Comparison with Similar Compounds
- N-(4-nitrobenzyl)-N-methylcyclopropanamine
- N-(4-nitrobenzyl)-N-ethylcyclopropanamine
- N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclobutanamine
Comparison: N-(4-nitrobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the trifluoromethyl and nitrobenzyl groups. These functional groups impart distinct chemical and physical properties, such as increased lipophilicity and potential for redox activity, which are not present in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11F3N2O2 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)15(9-5-6-9)7-8-1-3-10(4-2-8)16(17)18/h1-4,9H,5-7H2 |
InChI Key |
VWAWPOHTVBPZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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